8-bromo-2-Dibenzofurancarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

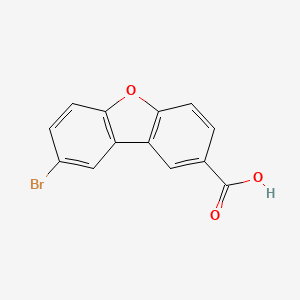

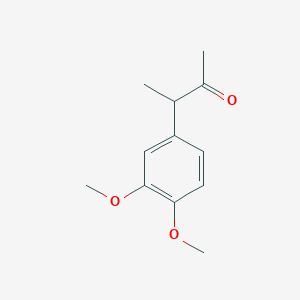

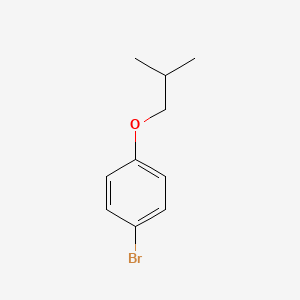

8-bromo-2-Dibenzofurancarboxylic acid is a chemical compound with the molecular formula C13H7BrO3 and a molecular weight of 291.1 . It is also known by its synonyms 8-bromo-2-Dibenzofurancarboxylic acid and 2-Dibenzofurancarboxylic acid, 8-bromo- .

Molecular Structure Analysis

The molecular structure of 8-bromo-2-Dibenzofurancarboxylic acid consists of a benzofuran ring substituted with a bromine atom at the 8th position and a carboxylic acid group .Physical And Chemical Properties Analysis

8-bromo-2-Dibenzofurancarboxylic acid has a melting point of 328 °C and a predicted boiling point of 474.9±25.0 °C. It has a predicted density of 1.720±0.06 g/cm3 and a predicted pKa of 3.90±0.30 .Scientific Research Applications

Application in Palladium-Catalyzed Synthesis

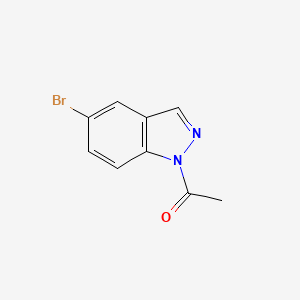

A study by Luo et al. (2019) explores the use of o-bromobenzoic acids, including 8-bromo-2-dibenzofurancarboxylic acid, in palladium-catalyzed tandem cyclization. This process facilitates the assembly of various dibenzoisoquinolinediones and dibenzoisoquinolinones, showcasing the compound's utility in organic synthesis (Luo et al., 2019).

In Continuous Flow-Flash Chemistry

Seto et al. (2019) discuss the efficient scale-up synthesis of biologically important compounds using continuous flow-flash chemistry, where 8-bromo-1-naphthoic acid, a similar compound to 8-bromo-2-dibenzofurancarboxylic acid, plays a crucial role (Seto et al., 2019).

In Photolabile Protecting Group Synthesis

Fedoryak and Dore (2002) describe the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline, which is structurally similar to 8-bromo-2-dibenzofurancarboxylic acid. This compound shows potential in biological applications due to its high sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).

As a Component in G Protein-Coupled Receptor Studies

Funke et al. (2013) identified 8-amido-chromen-4-one-2-carboxylic acid derivatives, which are structurally related to 8-bromo-2-dibenzofurancarboxylic acid, as novel agonists at the G protein-coupled orphan receptor GPR35. This demonstrates the potential of related compounds in pharmacological research and drug discovery (Funke et al., 2013).

In Molecular Recognition and Supramolecular Chemistry

Varughese and Pedireddi (2006) conducted a study on the molecular recognition of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds, indicating the role of compounds like 8-bromo-2-dibenzofurancarboxylic acid in forming complex molecular assemblies (Varughese & Pedireddi, 2006).

properties

IUPAC Name |

8-bromodibenzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO3/c14-8-2-4-12-10(6-8)9-5-7(13(15)16)1-3-11(9)17-12/h1-6H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPYLZWKXIRAEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3=C(O2)C=CC(=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567010 |

Source

|

| Record name | 8-Bromodibenzo[b,d]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-2-Dibenzofurancarboxylic acid | |

CAS RN |

133953-32-9 |

Source

|

| Record name | 8-Bromodibenzo[b,d]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)